4-Chloro-beta-methyl-alpha-phenylhydrocinnamonitrile
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Overview
Description
4-Chloro-beta-methyl-alpha-phenylhydrocinnamonitrile is an organic compound with the molecular formula C16H14ClN and a molecular weight of 255.75 g/mol . This compound is known for its unique structure, which includes a chloro group, a methyl group, and a phenyl group attached to a hydrocinnamonitrile backbone. It is often used in early discovery research due to its rare and unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-beta-methyl-alpha-phenylhydrocinnamonitrile typically involves the reaction of 4-chlorobenzaldehyde with acetone in the presence of a base to form 4-chloro-beta-methyl-alpha-phenylhydrocinnamic acid. This intermediate is then converted to the nitrile compound through a dehydration reaction using reagents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-beta-methyl-alpha-phenylhydrocinnamonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The chloro group can be substituted with other nucleophiles such as hydroxyl, amino, or alkoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
Oxidation: 4-Chloro-beta-methyl-alpha-phenylhydrocinnamic acid or 4-chloro-beta-methyl-alpha-phenylhydrocinnamaldehyde.
Reduction: 4-Chloro-beta-methyl-alpha-phenylhydrocinnamylamine.
Substitution: 4-Hydroxy-beta-methyl-alpha-phenylhydrocinnamonitrile or 4-Amino-beta-methyl-alpha-phenylhydrocinnamonitrile.
Scientific Research Applications
4-Chloro-beta-methyl-alpha-phenylhydrocinnamonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Chloro-beta-methyl-alpha-phenylhydrocinnamonitrile involves its interaction with specific molecular targets. The chloro group and nitrile group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in oxidative stress and apoptosis pathways .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-beta-ethyl-alpha-phenylhydrocinnamonitrile: Similar structure but with an ethyl group instead of a methyl group.
4-Chloro-alpha-methylphenylacetic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.
Uniqueness
4-Chloro-beta-methyl-alpha-phenylhydrocinnamonitrile is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Its chloro and nitrile groups make it a versatile intermediate in organic synthesis and a valuable compound in research .
Properties
CAS No. |
75336-29-7 |
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Molecular Formula |
C16H14ClN |
Molecular Weight |
255.74 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-2-phenylbutanenitrile |
InChI |
InChI=1S/C16H14ClN/c1-12(13-7-9-15(17)10-8-13)16(11-18)14-5-3-2-4-6-14/h2-10,12,16H,1H3 |
InChI Key |
BMMSJCAFMDIZIH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(C=C1)Cl)C(C#N)C2=CC=CC=C2 |
Origin of Product |
United States |
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